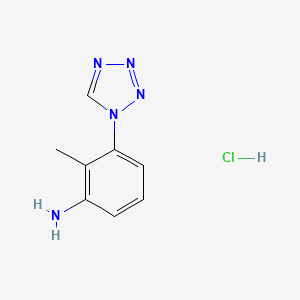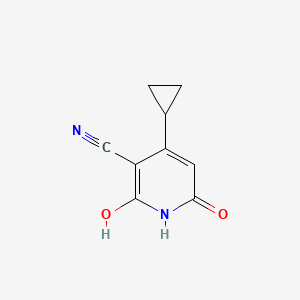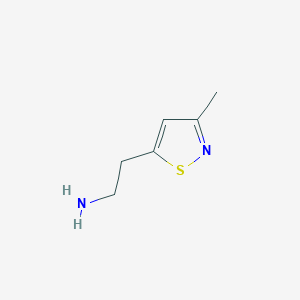![molecular formula C13H12N4 B13646723 1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]- CAS No. 1381952-89-1](/img/structure/B13646723.png)
1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a dimethylamino group, a naphthyridine moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile typically involves the reaction of 1,8-naphthyridine-2-carbaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group or the acrylonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted acrylonitriles or naphthyridines.
Scientific Research Applications
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
(z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile: is similar to other acrylonitrile derivatives and naphthyridine compounds, such as:
Uniqueness
The uniqueness of (z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1381952-89-1 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C13H12N4/c1-17(2)9-11(8-14)12-6-5-10-4-3-7-15-13(10)16-12/h3-7,9H,1-2H3 |
InChI Key |
RKQFGPIHXPSFCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C#N)C1=NC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)



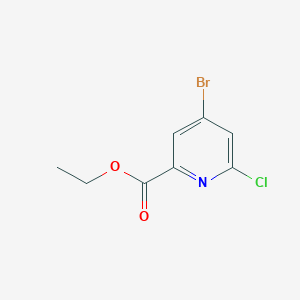

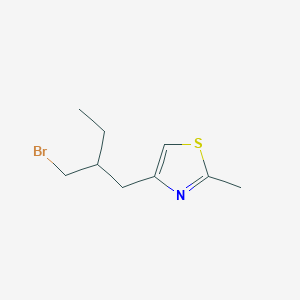
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
